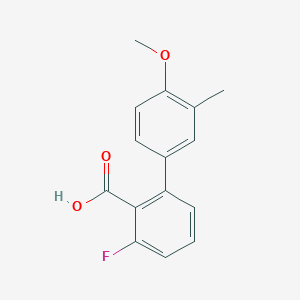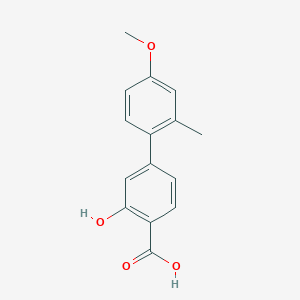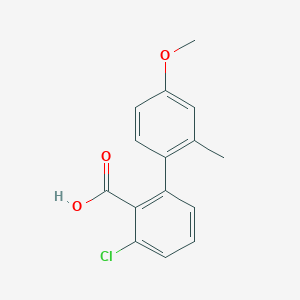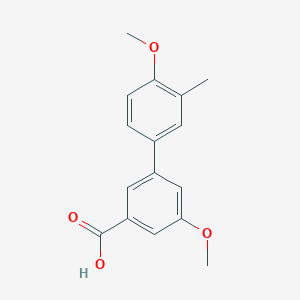
6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% (6-FMB) is a synthetic, fluorescent, non-ionic compound with a wide range of applications in scientific research. 6-FMB has been used for a variety of purposes, including in the synthesis of drugs, as a fluorescent marker for imaging and visualization, and as a reagent for the isolation and characterization of biological molecules. 6-FMB has unique properties that make it an attractive choice for many applications, including its high fluorescence efficiency and low toxicity.
Aplicaciones Científicas De Investigación
6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It has been used as a fluorescent marker for imaging and visualization, and as a reagent for the isolation and characterization of biological molecules. 6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% has also been used in the synthesis of drugs, as it can be used to selectively label specific molecules. Additionally, 6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% has been used in the detection and quantification of proteins, as well as in the detection and quantification of DNA and RNA.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% is not fully understood. However, it is known that 6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% binds to nucleic acids and proteins, which allows it to be used as a fluorescent marker for imaging and visualization. Additionally, 6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% has been shown to interact with a variety of enzymes, including cytochrome P450, which may be responsible for its ability to be used as a reagent for the isolation and characterization of biological molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% are not fully understood. However, studies have shown that 6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% is not toxic at concentrations up to 100 µM, and is not mutagenic or teratogenic. Additionally, 6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% has been shown to have no effect on cell proliferation or cell viability at concentrations up to 100 µM.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% in lab experiments include its high fluorescence efficiency, low toxicity, and its ability to selectively label specific molecules. Additionally, 6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% is relatively inexpensive and easy to synthesize. However, there are some limitations to using 6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% in lab experiments. 6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% has a relatively low solubility in water, which can limit its use in aqueous solutions. Additionally, 6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% has a relatively short shelf life, and must be stored in a cool, dark place to maintain its efficacy.
Direcciones Futuras
There are many potential future directions for 6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95%. For example, 6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% could be used to develop new fluorescent probes for imaging and visualization. Additionally, 6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% could be used to develop new reagents for the isolation and characterization of biological molecules. Additionally, 6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% could be used to develop new drugs, as it has been shown to selectively label specific molecules. Finally, 6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% could be used to develop new methods for the detection and quantification of proteins, DNA, and RNA.
Métodos De Síntesis
6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% can be synthesized by a variety of methods, including the Wittig reaction, the Grignard reaction, and the Suzuki coupling reaction. The Wittig reaction is the most commonly used method, and involves the reaction of a phosphonium salt with a carbonyl compound to form an alkene. The Grignard reaction is a nucleophilic addition reaction that involves the reaction of a Grignard reagent with a carbonyl compound. The Suzuki coupling reaction is a type of cross-coupling reaction that involves the reaction of a boronic acid with a halide or pseudohalide. All three methods produce 6-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% in high yield and purity.
Propiedades
IUPAC Name |
2-fluoro-6-(4-methoxy-3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-8-10(6-7-13(9)19-2)11-4-3-5-12(16)14(11)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUUOFUOAJSJIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689996 |
Source


|
| Record name | 3-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261966-02-2 |
Source


|
| Record name | 3-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














